An In-depth Technical Guide to 4-(1H-pyrazol-3-yl)pyridine: A Core Scaffold for JNK Inhibitors
An In-depth Technical Guide to 4-(1H-pyrazol-3-yl)pyridine: A Core Scaffold for JNK Inhibitors
CAS Number: 17784-60-0
This technical guide provides a comprehensive overview of 4-(1H-pyrazol-3-yl)pyridine, a heterocyclic building block of significant interest in medicinal chemistry, particularly for the development of c-Jun N-terminal kinase (JNK) inhibitors. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synthesis, biological activity, and the experimental protocols for its evaluation.
Core Compound Properties
| Property | Value |
| CAS Number | 17784-60-0 |
| Molecular Formula | C₈H₇N₃ |
| Molecular Weight | 145.16 g/mol |
| IUPAC Name | 4-(1H-pyrazol-3-yl)pyridine |
Biological Significance: A Scaffold for JNK Inhibition
4-(1H-pyrazol-3-yl)pyridine has emerged as a crucial scaffold in the design of inhibitors targeting c-Jun N-terminal kinases (JNKs). JNKs are a family of serine/threonine protein kinases that play a pivotal role in cellular responses to stress signals, such as inflammatory cytokines, ultraviolet irradiation, and heat shock. The dysregulation of JNK signaling is implicated in a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making JNKs attractive therapeutic targets.
The development of 4-(pyrazol-3-yl)pyridine derivatives has led to the discovery of potent and selective JNK inhibitors. Structure-activity relationship (SAR) studies have demonstrated that modifications on the pyrazole and pyridine rings can significantly influence inhibitory potency and selectivity against different JNK isoforms (JNK1, JNK2, and JNK3).
Quantitative Data: JNK Inhibition by 4-(Pyrazol-3-yl)pyridine Analogs
The following table summarizes the in vitro inhibitory activity (IC₅₀) of selected 4-(pyrazol-3-yl)pyridine derivatives against JNK3. These compounds were developed from an earlier pyrimidine series of JNK inhibitors.[1]
| Compound | Structure | JNK3 IC₅₀ (nM) | p38 IC₅₀ (nM) |
| 12 | 2-Anilino-4-(1H-pyrazol-3-yl)pyridine | 160 | >20,000 |
| 13 | 2-Anilino-5-chloro-4-(1H-pyrazol-3-yl)pyridine | 80 | >20,000 |
| 14 | 2-Anilino-4-(1-methyl-1H-pyrazol-3-yl)pyridine | 260 | >20,000 |
Experimental Protocols
General Synthesis of 4-(1H-pyrazol-3-yl)pyridine via Suzuki Coupling
While a specific detailed protocol for the parent compound is noted in the work by Davies et al. (2003), a general and widely applicable method for the synthesis of 4-(pyrazol-3-yl)pyridines involves a Suzuki coupling reaction.[1] This approach offers a versatile route for creating a diverse library of derivatives.
Materials:
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A suitable halogenated pyridine (e.g., 4-chloropyridine or 4-bromopyridine)
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A pyrazole boronic acid or boronic ester derivative
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Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
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Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)
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Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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To a reaction vessel, add the halogenated pyridine (1.0 eq), the pyrazole boronic acid/ester (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
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Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
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Add the anhydrous solvent via syringe.
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Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired 4-(pyrazol-3-yl)pyridine derivative.
In Vitro JNK Kinase Activity Assay (Non-Radioactive)
This protocol describes a general method for measuring JNK activity using an antibody-based detection of a phosphorylated substrate, such as a c-Jun fusion protein.
Materials:
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Active JNK enzyme (JNK1, JNK2, or JNK3)
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c-Jun fusion protein (e.g., GST-c-Jun) immobilized on agarose beads
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Kinase assay buffer (containing MgCl₂, ATP, and other necessary components)
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Test compound (4-(1H-pyrazol-3-yl)pyridine or its derivatives) dissolved in DMSO
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Phospho-c-Jun specific antibody (e.g., anti-phospho-c-Jun (Ser63))
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Secondary antibody conjugated to a reporter enzyme (e.g., HRP-conjugated anti-rabbit IgG)
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Chemiluminescent substrate
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Microplate reader for luminescence detection
Procedure:
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Immunoprecipitation of JNK: Incubate cell lysates containing the JNK enzyme with the c-Jun fusion protein-agarose beads to pull down the kinase.
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Kinase Reaction: a. Wash the beads to remove non-specific binding. b. Resuspend the beads in kinase assay buffer. c. Add the test compound at various concentrations (typically in a serial dilution). d. Initiate the kinase reaction by adding ATP. e. Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
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Detection of Phosphorylation: a. Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane and then incubate with the primary phospho-c-Jun specific antibody. d. Wash the membrane and incubate with the secondary antibody. e. Add the chemiluminescent substrate and detect the signal using a microplate reader or imaging system.
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Data Analysis: a. Quantify the luminescent signal for each concentration of the test compound. b. Plot the percentage of inhibition against the compound concentration. c. Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the JNK activity by 50%.
Mandatory Visualizations
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical stress-activated protein kinase cascade. External stimuli, such as inflammatory cytokines or environmental stress, activate a series of upstream kinases (MAPKKKs and MAPKKs) that ultimately lead to the phosphorylation and activation of JNK. Activated JNK then phosphorylates a variety of transcription factors, most notably c-Jun, which in turn regulates the expression of genes involved in apoptosis, inflammation, and cell proliferation.
Caption: The JNK signaling cascade and the point of intervention for 4-(1H-pyrazol-3-yl)pyridine inhibitors.
Experimental Workflow for Inhibitor Evaluation
The process of identifying and characterizing novel kinase inhibitors, such as derivatives of 4-(1H-pyrazol-3-yl)pyridine, follows a structured workflow. This begins with the chemical synthesis of the compound, followed by its purification and characterization. The biological evaluation then proceeds with in vitro kinase assays to determine the inhibitory potency (IC₅₀).
Caption: A logical workflow for the synthesis and biological evaluation of 4-(1H-pyrazol-3-yl)pyridine analogs as kinase inhibitors.
